Vanadyl Sulfate Hydrate: A Technical Guide to its Molecular Weight and Characterization
Vanadyl Sulfate Hydrate: A Technical Guide to its Molecular Weight and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of vanadyl sulfate hydrate, focusing on its molecular weight, methods for its determination, and its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Quantitative Data Summary
The molecular weight of vanadyl sulfate is dependent on its degree of hydration. The table below summarizes the molecular weights of the most common forms.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Anhydrous Vanadyl Sulfate | VOSO₄ | 163.00[1][2][3] |
| Vanadyl Sulfate Dihydrate | VOSO₄·2H₂O | 199.04[4] |
| Vanadyl Sulfate Trihydrate | VOSO₄·3H₂O | 217.05[5][6] |
| Vanadyl Sulfate Pentahydrate | VOSO₄·5H₂O | 253.08[7] |
| Vanadyl Sulfate Hydrate (unspecified) | VOSO₄·xH₂O | 181.02[8][9][10][11] |
Experimental Protocols for Molecular Weight Determination
The accurate determination of the molecular weight of a hydrated salt like vanadyl sulfate relies on quantifying its water content. The two primary methods for this are Thermogravimetric Analysis (TGA) and Karl Fischer Titration.
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature. For hydrated salts, this method is used to determine the temperature at which water molecules are lost, and the total water content.
Methodology:
A study on the thermal decomposition of vanadyl sulfate trihydrate (VOSO₄·3H₂O) revealed a stepwise loss of water molecules. The initial stage, occurring between 160-190°C, involves the loss of two water molecules to form the monohydrate. The final water molecule is released at approximately 260°C, yielding anhydrous vanadyl sulfate.[12] A technical report by the National Toxicology Program on vanadyl sulfate found that TGA resulted in a measured water content of 32.9%, which was attributed to both adsorbed and crystalline water.[13]
Detailed Protocol:
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Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
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Sample Preparation: Accurately weigh 5-10 mg of the vanadyl sulfate hydrate sample into a clean, tared TGA crucible (e.g., alumina or platinum).
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Experimental Parameters:
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Purge Gas: Use an inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidation of the sample.
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Temperature Program:
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Equilibrate the sample at 30°C for 5 minutes.
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Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This range will ensure the complete dehydration and subsequent decomposition of the anhydrous salt.
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-
-
Data Analysis:
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Record the mass loss as a function of temperature.
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The initial mass loss step corresponds to the loss of water of hydration. Calculate the percentage of water in the sample from this mass loss.
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The subsequent mass loss at higher temperatures (above 500°C) corresponds to the decomposition of anhydrous vanadyl sulfate to vanadium pentoxide (V₂O₅).[12]
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From the percentage of water, the number of water molecules per formula unit of VOSO₄ can be calculated, and thus the precise molecular weight of the hydrate.
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Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for the determination of water content. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.
Methodology:
This method is particularly useful for determining the amount of adsorbed or "free" water in a sample. A study by the National Toxicology Program found that Karl Fischer titration of a vanadyl sulfate sample indicated a water content of 22.8%, which was lower than that determined by TGA and was interpreted as primarily representing adsorbed water.[13]
Detailed Protocol:
-
Instrument Setup and Standardization:
-
Assemble the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a standardized Karl Fischer reagent. The titer of the reagent (mg of water per mL of reagent) should be accurately determined using a certified water standard or sodium tartrate dihydrate.
-
-
Sample Preparation:
-
Accurately weigh a sample of vanadyl sulfate hydrate that is expected to contain between 5 and 30 mg of water.
-
-
Titration Procedure:
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Transfer the weighed sample to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Stir the sample to dissolve it as much as possible.
-
Initiate the titration. The Karl Fischer reagent is added automatically until the endpoint, which is detected potentiometrically, is reached.
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-
Calculation:
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The instrument software will calculate the water content based on the volume of titrant consumed and its titer. The result is typically expressed as a percentage or in parts per million (ppm).
-
This water content can be used to calculate the number of moles of water per mole of anhydrous vanadyl sulfate and thereby determine the molecular weight of the hydrate.
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Signaling Pathways and Experimental Workflows
Vanadyl sulfate has garnered significant interest in the field of drug development, particularly for its insulin-mimetic properties. Its mechanism of action is primarily attributed to the inhibition of protein tyrosine phosphatases (PTPs), most notably PTP1B.
Insulin Signaling Pathway and the Role of Vanadyl Sulfate
Insulin signaling is a complex cascade that regulates glucose metabolism. A key step in this pathway is the autophosphorylation of the insulin receptor upon insulin binding, which in turn phosphorylates insulin receptor substrates (IRS). This phosphorylation cascade is negatively regulated by PTPs, such as PTP1B, which dephosphorylate the insulin receptor and its substrates. Vanadyl sulfate acts as a PTP inhibitor, thereby enhancing and prolonging the insulin signal.
Experimental Workflow for Characterization of Vanadyl Sulfate Hydrate
A systematic approach is crucial for the comprehensive characterization of a hydrated inorganic salt like vanadyl sulfate. The following workflow outlines the key steps from initial analysis to detailed characterization.
References
- 1. scbt.com [scbt.com]
- 2. 123334-20-3 CAS | VANADYL SULPHATE HYDRATE | Inorganic Salts | Article No. 06475 [lobachemie.com]
- 3. Vanadyl Sulfate [drugfuture.com]
- 4. Vanadyl sulfate dihydrate | H4O7SV | CID 19884450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vanadyl sulfate trihydrate | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vanadyl sulfate trihydrate - 12210-47-8 | VulcanChem [vulcanchem.com]
- 7. Vanadyl sulfate pentahydrate | H10O10SV | CID 167150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vanadyl Sulfate Pentahydrate | Vanadium(IV) oxide sulfate hydrate | O5SVx5H2O - Ereztech [ereztech.com]
- 9. Vanadyl sulfate hydrate | H2O6SV | CID 16211496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. VANADYL SULFATE HYDRATE | 123334-20-3 [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
